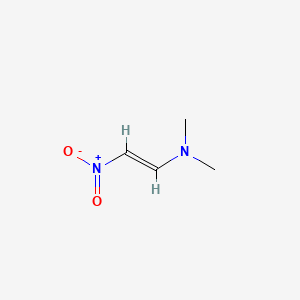

N,N-Dimethyl-2-nitroethenamine

描述

Significance in Organic Chemistry Research

The significance of 1-dimethylamino-2-nitroethylene (B45285) in organic chemistry research is multifaceted. It serves as a model compound for investigating various reaction mechanisms, and its distinct reactivity helps advance the understanding of related chemical structures. lookchem.com Theoretical studies, for instance, have explored its oxidation initiated by OH radicals to understand its atmospheric reactions, revealing that OH-addition is more favorable than H-abstraction. researchgate.net

A key application is its use in nitro-olefination reactions, particularly with electron-rich aromatic compounds like indoles and substituted benzenes. erowid.orgacs.org In these reactions, 1-dimethylamino-2-nitroethylene acts as an efficient reagent for introducing the 2-nitrovinyl group (-CH=CHNO₂) onto the aromatic ring, a valuable transformation in the synthesis of complex molecules. erowid.org For example, it reacts with indoles to produce 3-(2-nitrovinyl)indoles, which are important precursors for various indole-based compounds used in pharmaceuticals and materials science. lookchem.comerowid.org This reaction often proceeds smoothly, sometimes in solvents like trifluoroacetic acid, by displacing the dimethylamino group. erowid.orgresearchgate.net

Role as a Reactive Intermediate and Versatile Building Block

1-Dimethylamino-2-nitroethylene is highly valued as a reactive intermediate and a versatile building block in organic synthesis. lookchem.com Its unique electronic structure allows it to participate in a wide array of reactions to form more complex organic molecules. lookchem.com Nitro compounds, in general, are considered indispensable building blocks for creating substances relevant to the pharmaceutical industry. frontiersin.org

The compound is particularly useful in the synthesis of heterocyclic compounds. nih.gov The dual functionality of the nitroenamine scaffold is exploited in multicomponent reactions to construct diverse heterocyclic systems. nih.gov For instance, it can react with lithium enolates or Grignard reagents, where the dimethylamino group functions as a leaving group. researchgate.net This reactivity makes it a key component in the synthesis of certain pharmaceutical compounds. lookchem.com Its ability to form stable adducts with other molecules underscores its value in the development of new drug candidates. lookchem.com

Historical Context of Research on Nitroenamines

Research into nitroenamines, the class of compounds to which 1-dimethylamino-2-nitroethylene belongs, has established them as important synthetic intermediates over several decades. A notable early report in the Journal of Organic Chemistry in 1977 highlighted 1-dimethylamino-2-nitroethylene (DMANE) as a reagent capable of directly adding a 2-nitrovinyl side chain to the 3-position of indole (B1671886). erowid.org This publication demonstrated its utility and preparation from inexpensive starting materials. erowid.org

The broader class of nitro-activated enamines and related compounds, such as N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), have also been extensively studied. nih.gov These compounds have proven to be attractive building blocks for synthesizing a variety of heterocyclic and fused heterocyclic compounds, many of which are found in natural and synthetic drugs. nih.gov For example, related nitroethylene (B32686) derivatives have been instrumental in the industrial synthesis of ranitidine, a widely used medication for treating peptic ulcers. google.com Ongoing research continues to explore the reaction properties of nitroenamines to design novel fused heterocycles with potential biological activity, demonstrating the enduring importance of this class of compounds in medicinal and synthetic chemistry. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(E)-N,N-dimethyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOVQYWMFZTKMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878745 | |

| Record name | 1-Dimethylamino-2-nitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-92-7, 73430-27-0 | |

| Record name | 1-(Dimethylamino)-2-nitroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dimethyl[(E)-2-nitroethenyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dimethylamino 2 Nitroethylene

Established Synthetic Routes

The most common and well-documented methods for preparing 1-Dimethylamino-2-nitroethylene (B45285) rely on condensation and addition-elimination reactions. These pathways are favored for their reliability and high yields.

A principal and widely utilized method for synthesizing 1-Dimethylamino-2-nitroethylene is the condensation reaction between nitromethane (B149229) and an activated derivative of N,N-dimethylformamide (DMF). One of the most effective reagents for this purpose is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). google.com The reaction involves heating nitromethane with DMF-DMA, typically in a solvent such as methanol (B129727). google.com This process is highly efficient, often resulting in excellent yields of the desired product after a relatively short reaction time. For instance, reacting nitromethane and DMF-DMA in methanol at 80°C for one hour can produce a yield of up to 95.0%. google.com

Another established variation involves the pre-formation of a more reactive electrophile from DMF, such as the complex formed between N,N-dimethylformamide and dimethyl sulfate. erowid.org This complex then reacts with the sodium salt of nitromethane (formed by a base like sodium ethoxide) in a solvent like absolute ethanol. erowid.org The mixture is briefly heated to boiling, and after workup, yields the target compound. erowid.org

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitromethane | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Methanol | Heat to 80°C for 1 hour | 95.0% | google.com |

| Nitromethane | DMF/Dimethylsulfate complex | Absolute Ethanol | Requires sodium ethoxide; boil for 1-2 minutes | 60% | erowid.org |

The synthesis of 1-Dimethylamino-2-nitroethylene via the condensation of nitromethane and DMF-DMA is a classic example of a nucleophilic addition-elimination reaction. The mechanism begins with the deprotonation of nitromethane by a base (which can be DMF-DMA itself or another base present in the reaction mixture) to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbon atom of the DMF-DMA. This addition step results in an unstable tetrahedral intermediate. Subsequently, this intermediate eliminates two molecules of methanol to form the stable, conjugated system of 1-Dimethylamino-2-nitroethylene. The dimethylamino group acts as a powerful electron-donating group, while the nitro group is a strong electron-withdrawing group, creating a polarized and reactive "push-pull" alkene. This inherent reactivity is also exploited in its subsequent use, where it undergoes addition-elimination reactions with various nucleophiles, the dimethylamino group serving as an excellent leaving group. lookchem.comresearchgate.net

Advanced Synthetic Strategies and Improvements

Research into the synthesis of nitroenamines, including 1-Dimethylamino-2-nitroethylene, has led to more advanced strategies. One such improvement involves the use of silyl (B83357) nitronates. lookchem.com These are generated in situ from the corresponding nitroalkanes and a silylating agent. The silyl nitronates then react with DMF-DMA to yield the 2-nitroenamine. lookchem.com This method can offer advantages in terms of reaction conditions and substrate scope. Furthermore, microwave-assisted synthesis has been explored as a general method for producing polarized enamines, which can lead to significantly reduced reaction times and improved efficiency. lookchem.com

Green Chemistry Approaches in 1-Dimethylamino-2-nitroethylene Synthesis

While specific literature on green chemistry applications for 1-Dimethylamino-2-nitroethylene synthesis is not extensive, general principles of green chemistry can be applied to improve the environmental footprint of its production. A key area for improvement is the use of safer, more environmentally benign solvents. While methanol is a common solvent, exploring alternatives like cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF), which are considered greener solvents, could reduce environmental impact. mdpi.com

Another green approach is the development of solvent-free reaction conditions, potentially using microwave assistance to drive the reaction to completion without a bulk solvent medium. Furthermore, inspired by green synthesis methods for other nitrogen-containing compounds like nitrones, future strategies could involve using water as a solvent, possibly with the aid of a nanoreactor or phase-transfer catalyst to overcome solubility issues. nih.govnih.gov Such methods can dramatically reduce waste and simplify product separation. nih.govnih.gov The development of catalytic, rather than stoichiometric, methods would also represent a significant advance in making the synthesis more atom-economical and sustainable.

Reactivity and Reaction Mechanisms of 1 Dimethylamino 2 Nitroethylene

Nucleophilic Reactivity Studies

The electron-withdrawing nature of the nitro group in 1-dimethylamino-2-nitroethylene (B45285) renders the C-2 position highly electrophilic, making it a prime target for nucleophiles. The dimethylamino group serves as an excellent leaving group, facilitating a variety of substitution reactions.

Reactions with Electron-Rich Aromatic Compounds (Friedel-Crafts Type)

1-Dimethylamino-2-nitroethylene reacts with electron-rich aromatic compounds in a process analogous to the Friedel-Crafts reaction. researchgate.net In these reactions, the dimethylamino group is displaced by the aromatic ring. researchgate.net This method provides a direct route for the introduction of a 2-nitrovinyl group onto an aromatic system. The reaction is typically conducted using trifluoroacetic acid, which acts as both a solvent and a catalyst. researchgate.neterowid.org This electrophilic aromatic substitution allows for the synthesis of various nitrovinylated aromatic compounds. researchgate.netnih.gov

For instance, the reaction with N,N-dimethylaniline, catalyzed by a cyclic diaminocarbene-gold(I) complex, has been studied, demonstrating a method for Friedel-Crafts alkylation between aromatic amines and alkenes. nih.govresearchgate.net Typically, Friedel-Crafts reactions are incompatible with amines due to the Lewis acidity of the catalysts, but this specific catalysis allows the reaction to proceed. nih.govresearchgate.net

Reactions with Organometallic Reagents (Lithium Enolates, Grignard Reagents)

Organometallic reagents, such as lithium enolates and Grignard reagents, readily react with 1-dimethylamino-2-nitroethylene. researchgate.net In these nucleophilic substitution reactions, the dimethylamino moiety functions as the leaving group. researchgate.net The reaction with lithium enolates, which are formed by treating ketones or esters with a strong base like lithium diisopropylamide (LDA), results in the formation of a new carbon-carbon bond at the C-2 position of the original nitroethylene (B32686) backbone. researchgate.netmasterorganicchemistry.com

Similarly, Grignard reagents (R-MgX) add to the electrophilic double bond of 1-dimethylamino-2-nitroethylene. researchgate.net This provides a pathway to synthesize more complex nitro-containing structures by forming a carbon-carbon bond and displacing the dimethylamino group. researchgate.netmasterorganicchemistry.com

Addition-Elimination Reactions with Indoles

A significant application of 1-dimethylamino-2-nitroethylene is its reaction with indoles to form 3-(2-nitrovinyl)indoles. lookchem.comacs.org This transformation proceeds via an addition-elimination mechanism. lookchem.com The electron-rich C-3 position of the indole (B1671886) ring acts as a nucleophile, attacking the electrophilic C-2 position of the nitroalkene. This is followed by the elimination of dimethylamine.

This reaction is a valuable tool in the synthesis of indole-based compounds, which are prevalent in pharmaceuticals and materials science. lookchem.com The reaction is often carried out in trifluoroacetic acid, where the indole is added to a solution of 1-dimethylamino-2-nitroethylene. erowid.org For example, the reaction of indole with 1-dimethylamino-2-nitroethylene in trifluoroacetic acid at ice-bath temperature for 10 minutes yields 3-(2-nitrovinyl)indole. erowid.org

Below is a table summarizing the reaction of 1-dimethylamino-2-nitroethylene with various indole substrates.

| Indole Substrate | Product | Yield | Reference |

| Indole | 3-(2-Nitrovinyl)indole | Not specified | erowid.org |

| 4-Acetoxyindole (B1630585) | 3-(2-Nitrovinyl)-4-acetoxyindole | ~80% | erowid.org |

Electrophilic Reactivity Studies

The primary reactivity of 1-dimethylamino-2-nitroethylene is characterized by the electrophilic nature of its β-carbon (the carbon bearing the nitro group). The potent electron-withdrawing effect of the nitro group polarizes the C=C double bond, making the β-carbon highly susceptible to attack by nucleophiles, as detailed in the preceding sections. While the compound itself predominantly acts as an electrophile, theoretical studies on its oxidation initiated by the OH radical provide insight into its behavior in atmospheric chemistry. researchgate.net These studies show that the OH-addition reaction to the double bond is more favorable than hydrogen abstraction, further highlighting the reactivity of the π-system. researchgate.net

Cycloaddition Reactions

Nitroalkenes, including 1-dimethylamino-2-nitroethylene, are known to participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of heterocyclic compounds. researchgate.net

[3+2] Cycloaddition Reactions (e.g., with Azidofuroxans)

1-Dimethylamino-2-nitroethylene can undergo [3+2] cycloaddition reactions. researchgate.netmdpi.comsci-rad.com In these reactions, a three-atom component (TAC) reacts with the two atoms of the alkene's double bond to form a five-membered ring. sci-rad.com For example, a patented process describes the cyclization of a substituted compound with 1-dimethylamino-2-nitroethylene to produce 3-aryl-4-nitroisoxazole compounds. google.com This type of reaction is crucial for synthesizing various heterocyclic systems. google.com

The reactivity of nitroethenes in [3+2] cycloadditions has been studied extensively. For instance, reactions with nitrones lead to the formation of isoxazolidines, and reactions with azomethine ylides yield nitropyrrolidines. mdpi.comsci-rad.com The mechanism of these reactions is often debated, with possibilities including a concerted one-step mechanism or a stepwise process involving a zwitterionic intermediate. researchgate.netmdpi.com The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the same double bond influences the regioselectivity and stereoselectivity of these cycloadditions.

Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, such as cycloadditions and electrocyclic reactions. youtube.comyoutube.com While 1-Dimethylamino-2-nitroethylene (DMNE) is a potent Michael acceptor and dienophile, detailed studies on its participation in diverse pericyclic reactions beyond cycloadditions are not extensively documented.

However, its utility as a synthon for building cyclic structures is well-established in reactions that, while not strictly pericyclic, achieve a similar outcome. A notable application is the introduction of the 2-nitrovinyl moiety onto nucleophilic substrates like indoles. lookchem.comerowid.org In this transformation, DMNE reacts with indole in a solvent like trifluoroacetic acid. The process involves an initial addition of the indole to the electron-deficient double bond of DMNE, followed by the elimination of dimethylamine. erowid.orgresearchgate.net This addition-elimination sequence yields 3-(2-nitrovinyl)indole, a key precursor in the synthesis of tryptamines. erowid.org This reaction demonstrates the capacity of DMNE to act as a versatile building block for the synthesis of complex heterocyclic compounds. lookchem.com

Ozonolysis Reactions

The ozonolysis of 1-Dimethylamino-2-nitroethylene is a critical degradation pathway, particularly from an environmental chemistry perspective. The reaction kinetics and mechanisms are significantly influenced by the simultaneous presence of an electron-donating amino group and an electron-withdrawing nitro group, as well as the reaction phase. nih.govacs.orgnih.gov

Gas-Phase Ozonolysis Kinetics and Mechanisms

In the gas phase, the ozonolysis of enamines is typically very rapid, while the presence of a nitro group directly attached to the C=C double bond is known to decrease the reaction rate constant by two to three orders of magnitude compared to simple alkenes. nih.govacs.org For 1-Dimethylamino-2-nitroethylene, which contains both functional groups, these opposing effects create a counterbalancing scenario. nih.govacs.orgnih.gov Experimental studies found that the gas-phase reaction of DMNE with ozone was too fast to be measured with the techniques employed, indicating a high reactivity. nih.govescholarship.org For comparison, the rate constants for similar enamines without the nitro group, such as E-N,N-dimethyl-1-propenylamine, were greater than 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, implying atmospheric lifetimes of less than five days in the presence of 100 ppb of ozone. nih.govnih.govresearchgate.net

While the direct ozonolysis rate is rapid, theoretical studies on the OH radical-initiated oxidation of DMNE suggest this may be an even more significant atmospheric degradation pathway. The calculated rate constant for the reaction with OH radicals is approximately seven orders of magnitude higher than that of the ozonolysis of other nitroenamines, underscoring the importance of this alternative oxidative process. researchgate.net

Gas-Solid Interface Ozonolysis Kinetics and Mechanisms

When 1-Dimethylamino-2-nitroethylene is adsorbed on a solid surface, its reaction with ozone proceeds via heterogeneous kinetics. A multiphase kinetics model (KM-GAP) has been used to determine the rate constants for this gas-solid interface reaction. nih.govacs.orgnih.gov The findings from these modeling studies provide quantitative insight into the degradation process on atmospheric particles. The proposed mechanism involves the initial attack of ozone on the carbon-carbon double bond. acs.org

| Parameter | Value | Unit |

|---|---|---|

| Surface Reaction Rate Constant | 1.8 × 10⁻⁹ | cm² molecule⁻¹ s⁻¹ |

| Bulk Reaction Rate Constant | 1 × 10⁻¹⁶ | cm³ molecule⁻¹ s⁻¹ |

Product Analysis and Environmental Implications of Ozonolysis

The analysis of products formed during the ozonolysis of 1-Dimethylamino-2-nitroethylene confirms that the primary site of ozone attack is the C=C double bond. nih.govnih.gov Studies using Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry have identified several key degradation products. nih.govnih.gov

In gas-solid interface reactions, the identified products include dimethylformamide and formaldehyde. nih.govacs.orgnih.gov Ozonolysis performed in a carbon tetrachloride solvent, which provides insight into reaction products, also yielded dimethylformamide, along with formic acid, carbon dioxide, and dimethylamine. nih.gov

| Product | Phase of Detection |

|---|---|

| Dimethylformamide | Gas-Solid Interface, Condensed Phase |

| Formaldehyde | Gas-Solid Interface |

| Formic Acid | Condensed Phase |

| Carbon Dioxide | Condensed Phase |

| Dimethylamine | Condensed Phase |

Other Transformation Pathways and Derivatization Strategies

Beyond ozonolysis, 1-Dimethylamino-2-nitroethylene serves as a versatile intermediate in various organic syntheses, primarily utilized for its ability to act as a Michael acceptor and a precursor for the nitrovinyl group. lookchem.com

One of the most common applications is the synthesis of 3-(2-nitrovinyl)indoles through an addition-elimination reaction with indoles. lookchem.comchemicalbook.com It also participates in reactions with other electron-rich aromatic compounds under Friedel-Crafts-like conditions, where the dimethylamino group is displaced by the aromatic ring. researchgate.net

Furthermore, the reactivity of the double bond allows for transformations with other nucleophiles. It can react with lithium enolates or Grignard reagents, where the dimethylamino moiety functions as a leaving group, enabling the formation of new carbon-carbon bonds. researchgate.net

Its role as a synthetic building block is also highlighted in the preparation of various heterocyclic systems. For instance, it is used as a key reactant in a cyclization reaction to produce 3-aryl-4-nitroisoxazole compounds. google.com The preparation of 1-Dimethylamino-2-nitroethylene itself can be achieved through several routes, such as the reaction of nitromethane (B149229) with N,N-dimethylformamide dimethyl acetal (B89532), which further establishes its position as a valuable synthetic intermediate. chemicalbook.comgoogle.com

Applications of 1 Dimethylamino 2 Nitroethylene in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity of 1-dimethylamino-2-nitroethylene (B45285) makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. It readily participates in addition-elimination and cyclization reactions with suitable partners.

A significant application of 1-dimethylamino-2-nitroethylene is the direct nitro-olefination of indoles to produce 3-(2-nitrovinyl)indoles. researchgate.neterowid.org This reaction typically involves the treatment of an indole (B1671886) with 1-dimethylamino-2-nitroethylene in an acidic medium, such as trifluoroacetic acid (TFAA). erowid.org The dimethylamino group acts as an effective leaving group, facilitating the addition of the electron-rich indole at the C3 position. researchgate.net This method provides a direct route to 3-(2-nitrovinyl)indoles, which are valuable precursors for tryptamines and other biologically active indole alkaloids. erowid.org

For instance, the reaction of indole with 1-dimethylamino-2-nitroethylene in trifluoroacetic acid at ice-bath temperature for 10 minutes, followed by warming to room temperature, yields 3-(2-nitrovinyl)indole. erowid.org A similar reaction with 4-acetoxyindole (B1630585) at 55°C produces 3-(2-nitrovinyl)-4-acetoxyindole in nearly 80% yield. erowid.org

| Substrate | Reagent | Conditions | Product |

| Indole | 1-Dimethylamino-2-nitroethylene | Trifluoroacetic acid, 0°C to room temp, 10 min | 3-(2-Nitrovinyl)indole |

| 4-Acetoxyindole | 1-Dimethylamino-2-nitroethylene | Trifluoroacetic acid, 55°C, 10 min | 3-(2-Nitrovinyl)-4-acetoxyindole |

1-Dimethylamino-2-nitroethylene serves as a key building block in the synthesis of 3-aryl-4-nitroisoxazole compounds. google.com The process involves a cyclization reaction between an aryl-derived chloroxime and 1-dimethylamino-2-nitroethylene. google.com This reaction is typically carried out in a solvent like ethyl acetate (B1210297) with a base such as sodium bicarbonate at room temperature. google.com The methodology provides a novel and efficient route to this class of nitroisoxazoles with mild operating conditions and readily available starting materials. google.com

The yields of this transformation are generally moderate to good, depending on the substituents on the aryl ring of the chloroxime. google.com

| Chloroxime Reactant | Reagent | Conditions | Product | Yield (%) |

| 3-bromophenyl-chloroxime | 1-Dimethylamino-2-nitroethylene | Ethyl acetate, NaHCO₃, Room temp. | 3-(3-bromophenyl)-4-nitroisoxazole | 58.2 |

| 4-bromophenyl-chloroxime | 1-Dimethylamino-2-nitroethylene | Ethyl acetate, NaHCO₃, Room temp. | 3-(4-bromophenyl)-4-nitroisoxazole | 61.0 |

| 2-fluorophenyl-chloroxime | 1-Dimethylamino-2-nitroethylene | Ethyl acetate, NaHCO₃, Room temp. | 3-(2-fluorophenyl)-4-nitroisoxazole | 60.3 |

| 2-chlorophenyl-chloroxime | 1-Dimethylamino-2-nitroethylene | Ethyl acetate, NaHCO₃, Room temp. | 3-(2-chlorophenyl)-4-nitroisoxazole | 48.1 |

Based on available research, there is no readily accessible information detailing the direct application of 1-dimethylamino-2-nitroethylene as a building block for the synthesis of nitrotriazoles.

Synthesis of Complex Organic Molecules

Beyond the synthesis of the heterocycles mentioned above, 1-dimethylamino-2-nitroethylene is employed as a versatile reagent for crafting other complex organic structures. Its ability to react with electron-rich aromatic compounds makes it useful for preparing precursors to phenethylamines. researchgate.neterowid.org For example, it can react with a substituted benzene (B151609) like 2,5-dimethoxyphenyl propyl sulfide (B99878) in a single step to create the corresponding nitrostyrene, a key intermediate for phenethylamines. erowid.org

Furthermore, it is a reactant in the synthesis of 2-amino-5-nitrothiazole. prepchem.com The process involves reacting N,N-dimethyl-2-nitroetheneamine with bromine in acetic acid, followed by the addition of thiourea. The resulting mixture is then neutralized to yield the final product. prepchem.com

Catalytic Applications in Organic Transformations

Current scientific literature describes 1-dimethylamino-2-nitroethylene as a reagent or intermediate in chemical reactions, rather than as a catalyst itself. researchgate.neterowid.org The transformations that utilize this compound often require an external catalyst to proceed efficiently. For example, the synthesis of indole derivatives using this reagent is conducted in the presence of trifluoroacetic acid, which acts as both a solvent and a catalyst. researchgate.neterowid.org

Enantioselective Synthesis Utilizing 1-Dimethylamino-2-nitroethylene

Detailed research findings or established methodologies for the application of 1-dimethylamino-2-nitroethylene in enantioselective synthesis are not prominently featured in the available scientific literature. While asymmetric synthesis is a broad and critical field in organic chemistry, specific examples directly employing 1-dimethylamino-2-nitroethylene to induce chirality were not identified in the conducted research.

Spectroscopic and Structural Elucidation Studies of 1 Dimethylamino 2 Nitroethylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1-dimethylamino-2-nitroethylene (B45285), revealing key details about its chemical environment, connectivity, and electronic effects.

Proton (¹H) NMR spectroscopy of 1-dimethylamino-2-nitroethylene provides valuable information about the arrangement of hydrogen atoms in the molecule. The chemical shifts of the protons are influenced by the electronic environment, with electronegative groups like the nitro group causing downfield shifts. In 1-dimethylamino-2-nitroethylene, the vinylic protons (H-1 and H-2) and the methyl protons of the dimethylamino group exhibit characteristic signals.

Studies have shown that the chemical shifts of the olefinic protons are particularly sensitive to the electronic effects within the molecule. For instance, the proton at C-2 (adjacent to the nitro group) is expected to be more deshielded and thus appear at a lower field compared to the proton at C-1. The coupling between these two protons would result in a doublet for each signal, indicative of their vicinal relationship.

Table 1: Representative ¹H NMR Chemical Shifts for 1-Dimethylamino-2-nitroethylene

| Proton | Chemical Shift (ppm) |

|---|---|

| =CH-N | Value not available |

| =CH-NO₂ | Value not available |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals even in complex molecules. libretexts.org The hybridization of the carbon atoms and the presence of electron-withdrawing or -donating groups significantly influence the ¹³C chemical shifts. libretexts.org

In 1-dimethylamino-2-nitroethylene, two distinct signals are expected for the olefinic carbons (C-1 and C-2) and one signal for the two equivalent methyl carbons of the dimethylamino group. The carbon atom C-2, bonded to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a lower field (higher ppm value) compared to C-1. rsc.org The chemical shifts of C-1 and C-2 have been shown to correlate well with the chemical reactivity of the enamine. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functionalized Alkenes

| Carbon Environment | Chemical Shift Range (ppm) |

|---|---|

| C=C (Alkene) | 100 - 150 |

Source: General ¹³C NMR chemical shift data. oregonstate.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies spin-coupled nuclei, helping to establish the connectivity between adjacent protons. numberanalytics.com In the case of 1-dimethylamino-2-nitroethylene, a cross-peak between the signals of the two vinylic protons would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com It would definitively link the ¹H signals of the vinylic and methyl protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This can be crucial for confirming the connectivity across the molecule, for instance, showing correlations between the methyl protons and C-1, or between the vinylic protons and the carbons of the other functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which can help determine the stereochemistry of the molecule. numberanalytics.com

The application of these advanced techniques provides a comprehensive and detailed picture of the molecular structure of 1-dimethylamino-2-nitroethylene and its derivatives. ipb.ptresearchgate.net

A significant feature observed in the NMR spectra of 1-dimethylamino-2-nitroethylene is the non-equivalence of the two methyl groups of the dimethylamino moiety. rsc.org This phenomenon is attributed to the restricted rotation around the N–C-1 bond. rsc.org The partial double bond character of the N–C-1 bond, arising from the delocalization of the lone pair of electrons on the nitrogen atom into the π-system of the nitro-vinyl group, creates a significant energy barrier to rotation. rsc.org

This extensive delocalization is a key feature of push-pull ethylenes, where an electron-donating group (dimethylamino) is conjugated with an electron-withdrawing group (nitro). The result is a polarized molecule with increased electron density on the C-2 carbon and the nitro group. This delocalization stabilizes the planar conformation of the molecule and hinders the free rotation around the N–C-1 bond, leading to distinct chemical environments for the two methyl groups, which are then observed as separate signals in both ¹H and ¹³C NMR spectra. rsc.org In contrast, for compounds with reduced double bond character around the N-C-1 bond, such as 1,1-bis(dimethylamino)-2-nitroethylene, this non-equivalence of the N-CH₃ groups is not observed. rsc.org

Infrared (IR) Spectroscopy Analysis of Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com The IR spectrum of 1-dimethylamino-2-nitroethylene displays distinct absorption bands corresponding to the various bonds within the molecule.

Key vibrational modes observed in the IR spectrum include:

N-O stretching vibrations: The nitro group exhibits two strong characteristic stretching vibrations, an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.

C=C stretching vibration: The carbon-carbon double bond of the ethylene (B1197577) backbone gives rise to a stretching band, which is often intensified by conjugation with the nitro group, typically appearing in the 1650-1600 cm⁻¹ region.

C-N stretching vibration: The stretching of the carbon-nitrogen bond of the dimethylamino group will also be present, usually in the 1250-1020 cm⁻¹ range.

C-H stretching and bending vibrations: The vibrations of the C-H bonds of the vinylic and methyl groups will also be observed in their characteristic regions.

The precise positions of these bands can provide further insights into the electronic structure and conjugation within the molecule. The NIST WebBook provides access to the gas-phase IR spectrum of 1-dimethylamino-2-nitroethylene. nist.gov

Table 3: Characteristic IR Absorption Frequencies for 1-Dimethylamino-2-nitroethylene

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Alkene (C=C) | Stretch | 1650 - 1600 |

Note: These are general ranges and can be influenced by the specific molecular environment.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For 1-dimethylamino-2-nitroethylene (C₄H₈N₂O₂), the molecular weight is approximately 116.12 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. Furthermore, fragmentation of the molecular ion can occur, leading to a series of fragment ions that provide valuable structural information. nih.gov Common fragmentation pathways for 1-dimethylamino-2-nitroethylene might include the loss of the nitro group (NO₂), a methyl group (CH₃), or other small neutral molecules.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula of the compound and its derivatives. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Dimethylamino-2-nitroethylene |

| 1,1-bis(dimethylamino)-2-nitroethylene |

| 1-pyrrolidino-2-nitroethylene |

| 1-morpholino-2-nitroethylene |

| 2-acyl-1-aminoethylenes |

X-ray Diffraction Studies for Solid-State Structures

The solid-state conformation of 1-dimethylamino-2-nitroethylene and its derivatives is significantly influenced by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group, a characteristic of "push-pull" ethylenes. This substitution pattern leads to a highly polarized π-system and a lower rotational barrier around the central C=C bond compared to simple alkenes. X-ray diffraction studies are pivotal in elucidating the precise geometric parameters that define these structures in the crystalline state, including bond lengths, bond angles, and torsional angles, which collectively reveal the extent of electronic delocalization and steric effects.

An X-ray crystallographic investigation of N-methyl-2-nitroethenamine revealed that its solid-state structure is stabilized by intermolecular hydrogen bonding rather than intramolecular hydrogen bonding. rsc.org This finding is crucial as it suggests that in the absence of a proton on the nitrogen, as is the case with 1-dimethylamino-2-nitroethylene, the crystal packing will be governed by other intermolecular forces. The study also highlights that the proportions of different rotamers about the C=C and C–N bonds in N-methyl-2-nitroethenamine are solvent-dependent, underscoring the conformational flexibility of these systems. rsc.org

The structural parameters of the nitroenamine functionality are key to understanding the electronic nature of these molecules. In related nitroenamine structures, a noticeable lengthening of the C=C double bond and a shortening of the C–N single bond are typically observed, indicating a significant contribution from a zwitterionic resonance structure. This charge separation is a hallmark of push-pull systems.

For comparative purposes, the crystallographic data for a related derivative, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, provides insight into the geometry of the dimethylamino group and its electronic effects. mdpi.com Although not a direct analog, the structural parameters of the amide moiety in this compound can offer a reference for the expected bond lengths and angles involving a dimethylamino group conjugated with an electron-withdrawing system.

To provide a comprehensive understanding of the expected solid-state structure of 1-dimethylamino-2-nitroethylene, the following table presents theoretically computed 3D structural data alongside the experimental data for a related nitro derivative, 4-nitroacetanilide, which features a nitro group attached to an aromatic system. While not a direct comparison, it provides context for the bond lengths and angles associated with a nitro group in a conjugated system.

| Parameter | 1-Dimethylamino-2-nitroethylene (Computed) | 4-Nitroacetanilide (Experimental) |

| Crystal System | - | Monoclinic |

| Space Group | - | P2₁/n |

| C-NO₂ Bond Length | ~1.45 Å | 1.481 Å |

| N-O Bond Lengths | ~1.23 Å | 1.222 Å, 1.227 Å |

| O-N-O Bond Angle | ~124° | 123.5° |

Note: The data for 1-Dimethylamino-2-nitroethylene is based on computational models from public databases, as experimental X-ray diffraction data is not available. The data for 4-nitroacetanilide is from experimental X-ray crystallography. nih.gov

The planarity of the nitroenamine system is another critical aspect. Steric hindrance between the dimethylamino group and the nitro group can lead to twisting around the C=C bond, which would reduce the extent of π-conjugation. X-ray diffraction studies on various push-pull ethylenes have shown that the degree of twisting is a balance between steric repulsion and the electronic stabilization gained from a planar conformation. In the case of 1-dimethylamino-2-nitroethylene, the relatively small size of the substituents would likely favor a nearly planar conformation in the solid state to maximize the resonance stabilization.

Computational Chemistry and Theoretical Investigations of 1 Dimethylamino 2 Nitroethylene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone in elucidating the electronic characteristics of molecules like 1-dimethylamino-2-nitroethylene (B45285). nih.gov These methods are employed to determine various molecular properties, including electronic state energies, oscillator strengths, and the components of transition dipole moments. nih.gov

Theoretical studies on DMANE have utilized methods such as M06-2X and ωB97X-D levels of theory with a 6-311+G(d,p) basis set, supplemented by single-point energy calculations at the CCSD(T)/aug-cc-pVDZ level. researchgate.net These calculations are instrumental in understanding the initial reactions of DMANE, particularly its interaction with radicals like the hydroxyl (OH) radical. researchgate.net Investigations into the OH-initiated oxidation of DMANE have revealed that the addition of the OH radical to the carbon-carbon double bond is more favorable than hydrogen abstraction. researchgate.net

The structure of DMANE features a dimethylamino group, which acts as an electron donor, and a nitro group, which is a strong electron acceptor, connected by a C=C double bond. This "push-pull" arrangement significantly influences the molecule's electronic properties and reactivity. irdindia.in

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of chemical systems. chemrxiv.org In the context of DMANE, DFT studies provide a detailed understanding of its molecular orbitals and how they participate in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most capable of accepting electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For molecules with a "push-pull" electronic system like DMANE, the FMO analysis reveals a significant intramolecular charge transfer from the electron-donating group (dimethylamino) to the electron-accepting group (nitro). irdindia.inresearchgate.net This charge separation is a defining characteristic of its electronic structure. irdindia.in The ethylene (B1197577) moiety in such systems is polarized, with the electron flow originating from the amino group towards the nitro group. irdindia.in

| Computational Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; indicates the site of nucleophilic attack. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital; indicates the site of electrophilic attack. youtube.com |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. researchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is essential for mapping out potential reaction pathways and identifying the associated transition states. ims.ac.jp A transition state is an unstable, high-energy configuration that a molecule passes through as it transforms from a reactant to a product. ims.ac.jpbath.ac.uk Understanding the structure and energy of the transition state is crucial for determining the feasibility and rate of a chemical reaction. ims.ac.jp

In the case of DMANE's reaction with the OH radical, theoretical calculations have been used to model the potential energy surface. researchgate.net This modeling shows that the addition of the OH radical to both the C1 and C2 carbons of the ethylene group leads to the formation of intermediates. researchgate.net The barrier heights for these addition pathways have been calculated, indicating which route is energetically more favorable. researchgate.net For instance, the OH addition to the C2 position has been identified as the primary pathway with a specific rate constant at a given temperature. researchgate.net

The optimized structures of the transition states involved in these reactions, including bond lengths, have been determined through these computational studies. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on 1-dimethylamino-2-nitroethylene are not extensively detailed in the provided search results, MD simulations are a powerful tool for studying the dynamic behavior of molecules in solution. rsc.org For similar charge-transfer molecules, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which combine the accuracy of quantum calculations for a core region with the efficiency of classical mechanics for the surrounding environment, have been used to explore solvent effects on molecular properties. rsc.org Such simulations can provide insights into how the geometry of a chromophore like DMANE might change in a solvent and how electrostatic interactions with the solvent influence its behavior. rsc.org

Structure-Reactivity Relationships from Computational Models

Computational models provide a powerful framework for establishing structure-reactivity relationships. numberanalytics.com For 1-dimethylamino-2-nitroethylene, the "push-pull" nature of its substituents is a key determinant of its reactivity. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a polarized double bond, making it susceptible to certain types of reactions. irdindia.in

FMO theory, as applied to DMANE and similar molecules, directly links the energies and distributions of the HOMO and LUMO to the molecule's nucleophilic and electrophilic character. numberanalytics.com This allows for predictions about how it will interact with other reagents. numberanalytics.com For instance, the analysis of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Computational studies on the reaction of DMANE with OH radicals have shown that the presence of both the nitro and amino groups has counterbalancing effects on the gas-phase reaction rate constant compared to simple alkenes. researchgate.net This demonstrates a direct link between the molecular structure and its reactivity, as elucidated by computational models.

Advanced Research Perspectives and Emerging Applications of 1 Dimethylamino 2 Nitroethylene

Role in Medicinal Chemistry Research

The utility of 1-dimethylamino-2-nitroethylene (B45285) in medicinal chemistry is multifaceted, serving as a valuable building block for complex pharmaceutical compounds and a scaffold for biologically active molecules.

1-Dimethylamino-2-nitroethylene is a key reactive intermediate in the synthesis of a variety of pharmaceutical compounds. nih.govlookchem.com Its "push-pull" electronic nature, arising from the electron-donating dimethylamino group and the electron-withdrawing nitro group, makes the vinyl carbon atoms susceptible to nucleophilic and electrophilic attacks, respectively. This reactivity is harnessed to construct more complex molecular architectures.

A notable application is in the synthesis of indole-based compounds. lookchem.com Through addition-elimination reactions with indoles, it provides a direct route to 3-(2-nitrovinyl)indoles, which are precursors for a wide range of biologically active molecules. lookchem.com Furthermore, patents have detailed its use in cyclization reactions to create heterocyclic systems like 3-aryl-4-nitroisoxazole compounds. google.com Another related intermediate, 1-methylamino-1-methylthio-2-nitroethylene, is crucial for synthesizing the anti-ulcer drug ranitidine, highlighting the pharmaceutical importance of this class of nitroethylenes. google.com

Table 1: Examples of Compounds Synthesized Using 1-Dimethylamino-2-nitroethylene or Related Precursors

| Precursor | Reactant | Synthesized Compound/Scaffold | Reference |

| 1-Dimethylamino-2-nitroethylene | Indole (B1671886) | 3-(2-Nitrovinyl)indole | lookchem.com |

| 1-Dimethylamino-2-nitroethylene | Aryl Oxime Chlorides | 3-Aryl-4-nitroisoxazole | google.com |

| 1-Methylamino-1-methylthio-2-nitroethylene | N/A | Ranitidine Intermediate | google.com |

While specific SAR studies on 1-dimethylamino-2-nitroethylene itself are not extensively documented, research on structurally related nitro-containing compounds provides valuable insights. drugdesign.org SAR studies on nitroaromatic and nitroheterocyclic compounds consistently demonstrate that the position and electronic environment of the nitro group are critical determinants of biological activity. nih.govresearchgate.net

For instance, in a series of nitro-substituted chalcones, the placement of the nitro group on the aromatic rings significantly influenced their anti-inflammatory activity. mdpi.com Similarly, studies on nitro-derivatives of indoles and benzimidazoles found that the mutagenic activity was highly dependent on the location of the nitro group on the heterocyclic ring. nih.gov These findings underscore a key principle: the electron-withdrawing properties of the nitro group can modulate the interaction of the molecule with biological targets. Understanding these relationships in related systems can guide the design of novel derivatives of 1-dimethylamino-2-nitroethylene with tailored biological activities.

The reactivity of 1-dimethylamino-2-nitroethylene makes it an excellent tool for generating novel, biologically active scaffolds. A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for biological screening.

The synthesis of 3-(2-nitrovinyl)indoles is a prime example. lookchem.com The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. By providing an efficient method to introduce a reactive nitrovinyl side chain, 1-dimethylamino-2-nitroethylene opens the door to a vast chemical space of potential drug candidates. lookchem.com Likewise, its role in forming isoxazole (B147169) rings demonstrates its utility in creating diverse heterocyclic scaffolds. google.com These scaffolds can then be further modified to optimize their interaction with specific enzymes or receptors, forming the basis of new therapeutic agents.

Potential in Materials Science and Polymer Chemistry

The unique electronic properties of 1-dimethylamino-2-nitroethylene also make it an intriguing candidate for applications in materials science. As a "push-pull" ethylene (B1197577), it possesses a significant dipole moment and polarizability due to intramolecular charge transfer from the amino (push) to the nitro (pull) group. rsc.orgrsc.org This characteristic is highly sought after for creating non-linear optical (NLO) materials and functional polymers.

While direct polymerization of 1-dimethylamino-2-nitroethylene is not common, its potential as a functional monomer or for modifying existing polymers is an area of interest. For example, there has been consideration of its use in modifying cellulose-poly(lactic acid) composites, though the reactivity of the polymer's hydroxyl groups may be insufficient for this specific reaction. researchgate.net More broadly, indole-containing materials, which can be synthesized using this compound, have applications in materials science. lookchem.com The principles of "push-pull" systems are central to the design of conductive polymers and materials with tunable electronic properties. rsc.orgresearchgate.netnajah.edu Future research may focus on incorporating this or similar nitroalkenes into polymer backbones to create materials with specific electronic or optical functions.

Environmental Chemistry and Degradation Pathways

The introduction of synthetic nitro compounds into the environment necessitates an understanding of their fate and degradation. Nitroaromatic and nitroalkene compounds are known environmental pollutants, sometimes originating from industrial activities or atmospheric reactions involving automobile exhaust. nih.govepa.gov Due to the strong electron-withdrawing nature of the nitro group, these compounds are often resistant to oxidative degradation. asm.org

The environmental degradation of compounds like 1-dimethylamino-2-nitroethylene is expected to follow pathways observed for other nitro-containing chemicals. Two primary routes are photodegradation and biodegradation.

Photodegradation : In the presence of light, particularly UV radiation, nitro compounds can undergo transformation. youtube.com For many nitroaromatics, photolysis in aqueous environments is slow but can be accelerated by the presence of hydroxyl radicals (e.g., in the UV/H₂O₂ process). nih.gov This process often leads to the cleavage of the aromatic ring and the conversion of organic nitrogen into nitrate. nih.gov Similar photochemical reactions could potentially degrade 1-dimethylamino-2-nitroethylene in sunlit surface waters.

Biodegradation : Microbial degradation is a key environmental fate process. Nitroaromatic compounds are generally recalcitrant, but various microorganisms have evolved pathways to metabolize them. asm.orgmdpi.com Under anaerobic (oxygen-free) conditions, the primary step is often the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.govslideshare.net Aerobic degradation is also possible, though often less efficient for highly nitrated compounds. cdc.gov It is plausible that soil and sediment microorganisms could similarly transform 1-dimethylamino-2-nitroethylene, initiating its breakdown by acting on the reactive nitro group.

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions such as hydrogen bonds and electrostatic interactions. nih.gov The "push-pull" nature of 1-dimethylamino-2-nitroethylene gives it a large ground-state dipole moment, making it an attractive building block for supramolecular assemblies.

Molecules with strong "push-pull" characteristics are known to participate in the formation of complex supramolecular structures. rsc.org For example, the threading of molecular "axles" through "wheels" to form pseudorotaxanes can be controlled by switching the intramolecular charge transfer in a push-pull system, demonstrating their utility in creating molecular machines. nih.gov Although 1-dimethylamino-2-nitroethylene has not been the specific subject of extensive supramolecular studies, its fundamental properties suggest significant potential. Its polarized π-system could engage in π-π stacking and dipole-dipole interactions, guiding the self-assembly of larger architectures. Future research could explore the use of this molecule in designing novel host-guest systems, molecular sensors, or stimuli-responsive materials based on the principles of non-covalent interactions.

常见问题

Basic: What are the established methods for synthesizing 1-dimethylamino-2-nitroethylene, and what experimental parameters are critical for optimizing yield?

Answer:

DMNAE is synthesized via nitroethylene functionalization with dimethylamine. A validated method involves reacting indole derivatives (e.g., 2-sec-butylindole) with DMNAE in trifluoroacetic acid (TFA), followed by sequential reduction (LiAlH4/THF) and acylation (ethyl chloroformate/CHCl3) steps . Key parameters include:

- Temperature control : Reactions are typically conducted at 0–25°C to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nitro group reactivity.

- Stoichiometric ratios : A 1:1 molar ratio of indole to DMNAE minimizes side products.

Yield optimization requires strict anhydrous conditions and inert gas purging due to DMNAE’s sensitivity to moisture and oxygen .

Basic: How can researchers characterize DMNAE’s purity and structural integrity using spectroscopic and chromatographic methods?

Answer:

- NMR : H NMR peaks at δ 2.8–3.2 ppm (dimethylamino protons) and δ 6.5–7.1 ppm (nitroethylene protons) confirm the structure .

- IR : Strong absorption bands at 1520–1560 cm (N–O asymmetric stretch) and 1340–1380 cm (N–O symmetric stretch) validate the nitro group .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity >98% .

Basic: What physical properties of DMNAE are critical for experimental design in organic synthesis?

Answer:

Key properties include:

Advanced: What mechanistic insights explain DMNAE’s reactivity in [3+2] cycloaddition reactions?

Answer:

DMNAE acts as a dipolarophile in nitrone cycloadditions due to electron-deficient nitro and electron-rich dimethylamino groups. Computational studies (DFT/B3LYP) reveal:

- Frontier molecular orbitals : The LUMO (nitroethylene) interacts with HOMO of nitrones, driving regioselectivity .

- Steric effects : The dimethylamino group creates steric hindrance, favoring endo transition states .

Experimental validation via C NMR kinetic isotope effects (KIEs) confirms a two-step asynchronous mechanism .

Advanced: How can researchers resolve contradictions in reported melting points (103–107°C vs. lower values)?

Answer:

Discrepancies may arise from:

- Polymorphism : DMNAE exhibits enantiotropic polymorphs; differential scanning calorimetry (DSC) identifies metastable phases .

- Impurity profiles : Trace dimethylamine or nitroethylene byproducts depress observed melting points. Purity assessment via GC-MS is critical .

Standardized protocols (e.g., ASTM E794) for melting point determination under nitrogen reduce oxidation artifacts .

Advanced: What computational approaches model DMNAE’s electronic structure for reaction prediction?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths (C–N: 1.32 Å, C=C: 1.41 Å) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF) on reaction pathways using OPLS-AA force fields .

- QSPR models : Correlate Hammett σ values with DMNAE’s electrophilicity in substitution reactions .

Advanced: How does DMNAE’s role as a catalyst or intermediate vary in multi-step syntheses?

Answer:

In nicotinic receptor modulator synthesis, DMNAE serves as:

- Electrophilic intermediate : Participates in Michael additions with indoles to form nitroalkene adducts .

- Redox-active species : LiAlH4 reduction converts the nitro group to an amine, enabling subsequent carbamate formation .

Mechanistic studies (e.g., N isotopic labeling) confirm no catalytic recycling, indicating stoichiometric use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。